2-Azido-3-ethoxypropanoic acid
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Overview
Description
2-Azido-3-ethoxypropanoic acid is an organic compound characterized by the presence of an azido group (-N3) and an ethoxy group (-OCH2CH3) attached to a propanoic acid backbone
Mechanism of Action
Target of Action
Azides are known to be versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna . Therefore, it can be inferred that 2-Azido-3-ethoxypropanoic acid may interact with RNA molecules in the cell.
Mode of Action
Azides, in general, are known to participate in various chemical reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .
Biochemical Pathways
Given that azides are used for the functionalization of rna , it can be speculated that this compound may influence RNA-related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-ethoxypropanoic acid typically involves the azidation of 3-ethoxypropanoic acid. One common method includes the reaction of 3-ethoxypropanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out under controlled temperature conditions to ensure the stability of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially explosive azido group .
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
2-Azido-3-ethoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and other complex organic molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-2-hydroxypropanoic acid
- 2-Azido-3-hydroxypropanoic acid
- 3-Azido-2-ethoxypropanoic acid
Uniqueness
2-Azido-3-ethoxypropanoic acid is unique due to the presence of both an azido group and an ethoxy group on the same propanoic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-azido-3-ethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONIIIBKMYIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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